5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2098126-82-8
VCID: VC3195222
InChI: InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H
SMILES: C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl
Molecular Formula: C8H13Cl2FN4
Molecular Weight: 255.12 g/mol

5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

CAS No.: 2098126-82-8

Cat. No.: VC3195222

Molecular Formula: C8H13Cl2FN4

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride - 2098126-82-8

Specification

CAS No. 2098126-82-8
Molecular Formula C8H13Cl2FN4
Molecular Weight 255.12 g/mol
IUPAC Name 5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H
Standard InChI Key LBRJFEVCTIDEDE-UHFFFAOYSA-N
SMILES C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl
Canonical SMILES C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is characterized by its unique structural elements, including a fluorinated pyrimidine ring and a pyrrolidine group. The compound has been cataloged with the CAS Registry Number 2098126-82-8, providing a unique identifier in chemical databases and literature . The compound exists as a dihydrochloride salt, indicating it has two hydrochloride groups attached to basic nitrogen atoms in the molecule.

Chemical Properties

The molecular formula for this compound is C8H13Cl2FN4, derived from the parent structure plus two hydrochloride groups . The structure combines a pyrimidine ring with fluorine at the 5-position and a pyrrolidine moiety connected via an amine linkage. This arrangement of atoms contributes to the compound's potential biological interactions, particularly its ability to engage with various protein targets.

Structural Relationships

This compound is closely related to (5-fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1264038-84-7), which differs by having only one hydrochloride group and specifically the (S) stereochemistry of the pyrrolidine ring. Understanding these structural relationships is important for predicting potential biological activities and applications.

Physical Properties and Characterization

Physical State and Appearance

Synthesis and Preparation Methods

Salt Formation

The dihydrochloride salt form is typically prepared by treating the free base with hydrogen chloride, often in an organic solvent such as diethyl ether or ethanol. This salt formation step enhances the compound's water solubility and stability, which are important considerations for both research and potential pharmaceutical applications.

Purification Techniques

Purification of such compounds generally involves recrystallization, often from solvents such as ethanol, isopropanol, or acetone, potentially with the addition of anti-solvents to promote crystallization. Chromatographic techniques might also be employed to achieve high purity samples required for biological testing and characterization.

Product InformationDetails
CAS Number2098126-82-8
Molecular FormulaC8H13Cl2FN4
Commercial StatusDiscontinued from Cymit Quimica
Reference Number3D-YID12682 (Cymit Quimica)

Structural Analogs and Related Compounds

Pyridine Analogs

Several structurally related compounds appear in the search results, including 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride (CAS: 1909325-25-2) and (R)-5-fluoro-N-(pyrrolidin-3-yl)pyridin-2-amine (CID: 58254860) . These compounds contain a pyridine ring instead of a pyrimidine ring but maintain similar structural elements that may confer related biological activities.

Halogen Substitution Variants

The search results also mention 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride (CAS: 2097979-49-0) , which features chlorine instead of fluorine substitution. Such halogen substitutions can significantly affect the compound's physicochemical properties and biological activity profiles.

Stereoisomers

CompoundCAS NumberMolecular FormulaKey Structural Difference
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride2098126-82-8C8H13Cl2FN4Reference compound
(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride1264038-84-7C8H12ClFN4Single HCl, (S) stereochemistry
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride1909325-25-2C9H13Cl2FN2Pyridine instead of pyrimidine
5-Chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride2097979-49-0C9H14Cl3N3Chloro instead of fluoro, pyridine instead of pyrimidine

Research Limitations and Future Directions

Current Research Gaps

The available search results reveal limited specific information about 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, suggesting potential gaps in published research or commercial interest. Further studies would be valuable to fully characterize this compound's properties and potential applications.

Future Research Opportunities

Further investigation of structure-activity relationships, including systematic modification of both the pyrimidine and pyrrolidine portions of the molecule, could yield valuable insights for drug discovery. Additionally, computational studies to predict binding interactions with potential biological targets would help guide experimental efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator